2-Fluoro-5-isopropoxypyridine-3-boronic acid pinacol ester
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Overview
Description
2-Fluoro-5-isopropoxypyridine-3-boronic acid pinacol ester is a boronic ester derivative commonly used in organic synthesis. It is particularly valuable in the field of medicinal chemistry and material science due to its ability to form carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound is characterized by its molecular formula C14H21BFNO3 and a molecular weight of 281.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-isopropoxypyridine-3-boronic acid pinacol ester typically involves the reaction of 2-fluoro-5-isopropoxypyridine with a boronic acid derivative in the presence of a catalyst. One common method is the palladium-catalyzed coupling of 2-fluoro-5-isopropoxypyridine with bis(pinacolato)diboron under basic conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-isopropoxypyridine-3-boronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and an aryl halide as the coupling partner.
Reduction: Reducing agents like sodium borohydride can reduce the boronic ester to the corresponding borane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
2-Fluoro-5-isopropoxypyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for 2-Fluoro-5-isopropoxypyridine-3-boronic acid pinacol ester involves its participation in Suzuki-Miyaura coupling reactions. In this process, the boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond . The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, ultimately yielding the coupled product .
Comparison with Similar Compounds
- 2-Fluoropyridine-5-boronic acid pinacol ester
- 2-Fluoro-5-pyridineboronic acid pinacol ester
Comparison: 2-Fluoro-5-isopropoxypyridine-3-boronic acid pinacol ester is unique due to the presence of the isopropoxy group, which can influence its reactivity and selectivity in chemical reactions. Compared to similar compounds, it may offer different steric and electronic properties, making it suitable for specific applications in organic synthesis .
Properties
IUPAC Name |
2-fluoro-5-propan-2-yloxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BFNO3/c1-9(2)18-10-7-11(12(16)17-8-10)15-19-13(3,4)14(5,6)20-15/h7-9H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRURDFITGPLWCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2F)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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